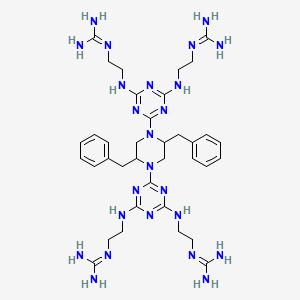

Antimicrobial agent-7

Description

Structure

2D Structure

Properties

Molecular Formula |

C36H56N24 |

|---|---|

Molecular Weight |

825.0 g/mol |

IUPAC Name |

2-[2-[[4-[2-(diaminomethylideneamino)ethylamino]-6-[2,5-dibenzyl-4-[4,6-bis[2-(diaminomethylideneamino)ethylamino]-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethyl]guanidine |

InChI |

InChI=1S/C36H56N24/c37-27(38)45-11-15-49-31-53-32(50-16-12-46-28(39)40)56-35(55-31)59-22-26(20-24-9-5-2-6-10-24)60(21-25(59)19-23-7-3-1-4-8-23)36-57-33(51-17-13-47-29(41)42)54-34(58-36)52-18-14-48-30(43)44/h1-10,25-26H,11-22H2,(H4,37,38,45)(H4,39,40,46)(H4,41,42,47)(H4,43,44,48)(H2,49,50,53,55,56)(H2,51,52,54,57,58) |

InChI Key |

PSQCXUYIRHUOAU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(CC(N1C2=NC(=NC(=N2)NCCN=C(N)N)NCCN=C(N)N)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCN=C(N)N)NCCN=C(N)N)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Penicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of penicillin, a foundational member of the β-lactam class of antibiotics. The information presented herein is intended for an audience with a professional background in microbiology, pharmacology, and drug development. This document details the molecular interactions, relevant biological pathways, quantitative data on its efficacy, and the experimental protocols used to ascertain its antimicrobial properties.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin's bactericidal effect is primarily achieved by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and protecting against osmotic stress.[1][2][3] Unlike human cells, bacteria possess a rigid outer layer composed of peptidoglycan, making this structure an ideal target for selective toxicity.[4][5]

The key steps in penicillin's mechanism of action are as follows:

-

Targeting Peptidoglycan Synthesis: The bacterial cell wall's strength is derived from a mesh-like macromolecule called peptidoglycan.[4] This polymer consists of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains.[3]

-

Inhibition of Penicillin-Binding Proteins (PBPs): The final and crucial step in peptidoglycan synthesis is the cross-linking of these peptide chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), particularly DD-transpeptidases.[1][4][6]

-

Irreversible Acylation: Penicillin and other β-lactam antibiotics are structural analogs of the D-alanyl-D-alanine dipeptide, which is the natural substrate for PBPs.[1][3][7] This structural mimicry allows penicillin to bind to the active site of the PBP. The highly reactive β-lactam ring of the penicillin molecule then opens and forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP's active site.[3][7][8] This acylation is essentially irreversible, thus inactivating the enzyme.[3]

-

Cell Wall Degradation and Lysis: The inhibition of PBP-mediated cross-linking weakens the bacterial cell wall.[1] As the bacterium continues to grow and divide, the cell wall cannot be properly remodeled or synthesized. This process, combined with the ongoing activity of bacterial autolytic enzymes (autolysins) that normally remodel the cell wall, leads to a loss of structural integrity.[2] Consequently, the cell is unable to withstand the internal osmotic pressure, resulting in water influx, cell swelling, and eventual lysis and death.[1][4][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and processes involved in penicillin's mechanism of action and its evaluation.

Caption: Bacterial cell wall synthesis and its inhibition by penicillin.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. news-medical.net [news-medical.net]

- 5. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]

- 6. resources.biomol.com [resources.biomol.com]

- 7. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

"Antimicrobial agent-7" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimicrobial agent-7, also identified as compound 12 in the primary literature, is a novel synthetic molecule built on a triazine-piperazine-triazine scaffold. It is a cationic, amphipathic small molecule designed to mimic the properties of antimicrobial peptides (AMPs). This agent demonstrates a potent and broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Beyond its direct antimicrobial effects, this compound exhibits significant anti-inflammatory properties by directly binding to lipopolysaccharide (LPS) and inhibiting the subsequent inflammatory cascade. Its intracellular mechanism of action, coupled with favorable stability and low hemolytic activity, positions it as a promising candidate for the development of new therapeutics to combat bacterial infections and associated inflammation.

Chemical Structure and Properties

This compound is a symmetric molecule characterized by a central piperazine ring linking two functionalized triazine units. Each triazine ring is further substituted with two guanidinoethyl moieties, contributing to the molecule's overall cationic nature.

Chemical Name: 4,4'-(piperazine-1,4-diyl)bis(N,N-bis(2-(guanidino)ethyl)-1,3,5-triazin-2-amine)

Molecular Formula: C₃₆H₅₆N₂₄[1]

Molecular Weight: 824.99 g/mol [1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical and biological properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₆N₂₄ | [1] |

| Molecular Weight | 824.99 g/mol | [1] |

| Appearance | Not explicitly stated | N/A |

| Solubility | Soluble in aqueous solutions | Implied by experimental design |

| Stability | Exhibits proteolytic resistance and salt/serum stability | [1] |

Antimicrobial and Anti-inflammatory Activity

This compound has demonstrated potent activity against a range of bacterial pathogens and significant modulation of the inflammatory response.

Antimicrobial Spectrum of Activity

The antimicrobial efficacy of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against various Gram-positive and Gram-negative bacteria. The results are summarized in Table 2.

| Bacterial Strain | Type | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus (KCTC 1621) | Gram-positive | 4 | 4.8 | [1] |

| Staphylococcus epidermidis (KCTC 1917) | Gram-positive | 4 | 4.8 | [1] |

| Escherichia coli (KCTC 1682) | Gram-negative | 14.6 | 17.7 | [1] |

| Pseudomonas aeruginosa (KCTC 1637) | Gram-negative | 4 | 4.8 | [1] |

Anti-inflammatory Activity

This compound has been shown to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This activity is attributed to its ability to directly bind to LPS, thereby preventing the activation of the TLR4 signaling pathway. Quantitative data on its anti-inflammatory effects are presented in Table 3.

| Assay | Concentration (µg/mL) | Inhibition | Reference |

| Nitric Oxide (NO) Production | 5 | 68.09% | [1] |

| Tumor Necrosis Factor-α (TNF-α) Production | 20 | 99.83% | [1] |

Mechanism of Action

The antimicrobial and anti-inflammatory activities of this compound are governed by distinct yet related mechanisms.

Antimicrobial Mechanism

The mode of antimicrobial action for this agent is intracellular, bearing similarity to the antimicrobial peptide buforin-2.[1] Unlike many antimicrobial agents that disrupt the bacterial cell membrane, this compound penetrates the bacterial cell to exert its effects. The precise intracellular targets are a subject for further investigation.

Anti-inflammatory Mechanism

The anti-inflammatory action of this compound is initiated by its direct binding to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. By sequestering LPS, this compound prevents its interaction with the CD14/TLR4 receptor complex on the surface of immune cells such as macrophages. This blockade inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and nitric oxide.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process centered around the sequential substitution of cyanuric chloride.

Step 1: Synthesis of the Guanidinylated Diamine Precursor

-

To a solution of ethylenediamine in an appropriate solvent, add a protected guanidinylating agent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine).

-

Stir the reaction mixture at room temperature for the specified duration.

-

Purify the resulting protected guanidinylated diamine by standard chromatographic techniques.

-

Remove the protecting groups (e.g., Boc) using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the guanidinylated diamine.

Step 2: Synthesis of the Triazine-Piperazine-Triazine Scaffold

-

Dissolve cyanuric chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran) and cool to 0 °C.

-

Add a solution of piperazine (0.5 equivalents) dropwise to the cyanuric chloride solution while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for a defined period to facilitate the formation of the monosubstituted intermediate.

-

To the reaction mixture, add the guanidinylated diamine precursor from Step 1 (2 equivalents).

-

Allow the reaction to warm to room temperature and stir for an extended period to ensure complete substitution.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Antimicrobial Activity Assay (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of this compound in sterile water or an appropriate solvent.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

-

Include a positive control (bacteria in MHB without the antimicrobial agent) and a negative control (MHB only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Hemolytic Activity Assay

This assay assesses the cytotoxicity of the antimicrobial agent against red blood cells.

-

Preparation of Red Blood Cells (RBCs):

-

Collect fresh human or sheep red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation.

-

Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in PBS in a 96-well microtiter plate.

-

Add the 4% RBC suspension to each well.

-

Include a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS).

-

Incubate the plate at 37 °C for 1 hour.

-

-

Measurement of Hemolysis:

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

-

Calculate the percentage of hemolysis relative to the positive control.

-

Anti-inflammatory Activity Assay (Nitric Oxide and TNF-α Measurement)

This assay evaluates the ability of the antimicrobial agent to suppress the production of pro-inflammatory mediators in macrophages.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37 °C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.

-

-

Measurement of Nitric Oxide (NO):

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

-

Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

-

-

Measurement of TNF-α:

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Anti-inflammatory Signaling Pathway

Caption: Inhibition of the LPS-induced inflammatory pathway by this compound.

References

The Emergence of a Novel Antibiotic: A Technical Guide to Teixobactin

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the discovery and development of novel antibiotics with new mechanisms of action. Teixobactin, a recently discovered depsipeptide, represents a significant breakthrough in this field. Isolated from a previously unculturable soil bacterium, Eleftheria terrae, teixobactin exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with no detectable resistance development to date.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of teixobactin, complete with detailed experimental protocols and data presented for the scientific community.

Discovery of Teixobactin: A New Era of Culturing

The discovery of teixobactin was made possible by a novel cultivation method that allows for the growth of previously unculturable microorganisms.[3] This innovative approach, utilizing the iChip, a device that enables bacteria to be cultured in their natural soil environment, led to the isolation of Eleftheria terrae and the subsequent identification of teixobactin.[1][3][4]

Experimental Protocol: Isolation of Teixobactin-Producing Bacteria using the iChip

The iChip technology was pivotal in the discovery of teixobactin.[1] The following protocol outlines the general steps involved in using the iChip for the cultivation of uncultured bacteria.

-

Sample Preparation: A soil sample is diluted in a suitable buffer to a concentration that theoretically allows for the inoculation of a single bacterial cell per well of the iChip.

-

iChip Inoculation: The diluted soil suspension is used to inoculate the wells of the iChip.

-

In Situ Incubation: The iChip is sealed with semi-permeable membranes and placed back into the soil environment from which the sample was taken. This allows for the diffusion of nutrients and growth factors from the natural environment to the isolated bacteria.

-

Incubation Period: The iChip is incubated in the soil for a period of several weeks to allow for the formation of bacterial colonies.

-

Isolation and Culturing: After incubation, the iChip is retrieved, and the membranes are removed. Colonies from individual wells are then transferred to standard laboratory growth media to assess their ability to be cultured ex situ.

-

Screening for Antimicrobial Activity: The isolated and cultured bacterial strains are then fermented in liquid culture. The culture broth is extracted and screened for antimicrobial activity against a panel of pathogenic bacteria.

Antimicrobial Activity of Teixobactin

Teixobactin demonstrates potent bactericidal activity against a wide range of Gram-positive bacteria.[5] Its efficacy extends to clinically significant drug-resistant strains. The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Data: MIC of Teixobactin Against Gram-Positive Pathogens

The following table summarizes the MIC values of teixobactin against various Gram-positive bacteria.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.25 |

| Staphylococcus aureus (MRSA) | USA300 | 0.5 |

| Enterococcus faecalis (VRE) | ATCC 700221 | 0.25 |

| Streptococcus pneumoniae | ATCC 49619 | 0.03 |

| Bacillus anthracis | Sterne | 0.005 |

| Clostridium difficile | ATCC 9689 | 0.02 |

| Mycobacterium tuberculosis | H37Rv | 0.12 |

Note: MIC values can vary slightly depending on the specific testing conditions and bacterial strains used.

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC of teixobactin is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Teixobactin Stock Solution: A stock solution of teixobactin is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

-

Serial Dilutions: A two-fold serial dilution of the teixobactin stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the serially diluted teixobactin is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of teixobactin at which there is no visible growth of the bacterium.

Synthesis of Teixobactin

The chemical synthesis of teixobactin is a complex undertaking due to its unique structure, which includes a macrocyclic depsipeptide ring and several non-proteinogenic amino acids, most notably L-allo-enduracididine.[6] Several successful total syntheses have been reported, paving the way for the generation of analogs for structure-activity relationship studies.[6][7][8]

Overview of a Representative Total Synthesis

A common strategy for the total synthesis of teixobactin involves a convergent approach, where the linear peptide chain and the cyclic depsipeptide are synthesized separately and then ligated.

-

Synthesis of the Linear Peptide Fragment: The linear portion of teixobactin is typically assembled using solid-phase peptide synthesis (SPPS).

-

Synthesis of the Cyclic Depsipeptide Fragment: The cyclic fragment is also synthesized via SPPS, with the cyclization often performed on-resin or in solution after cleavage from the resin. This step requires the prior synthesis of the unusual amino acid L-allo-enduracididine.

-

Fragment Ligation: The linear and cyclic fragments are then coupled together to form the full-length teixobactin molecule.

-

Deprotection and Purification: Finally, all protecting groups are removed, and the crude product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action: A Dual-Targeting Approach

Teixobactin employs a unique mechanism of action that involves the inhibition of cell wall synthesis by binding to two essential lipid precursors: Lipid II and Lipid III.[4][5] Lipid II is a precursor to peptidoglycan, a vital component of the bacterial cell wall, while Lipid III is a precursor to teichoic acid, another important cell wall polymer in Gram-positive bacteria.[4][5] This dual-targeting strategy is believed to be a key reason for the lack of detectable resistance to teixobactin.[1]

Signaling Pathway and Molecular Interactions

Teixobactin binds to the highly conserved pyrophosphate-sugar moiety of both Lipid II and Lipid III.[9] This binding sequesters these precursor molecules, preventing their incorporation into the growing cell wall. The binding of teixobactin to multiple targets obstructs the formation of a functional cell envelope.[4] Furthermore, recent studies suggest that teixobactin can form supramolecular structures that disrupt the integrity of the bacterial cell membrane, leading to cell lysis.

Experimental Protocol: Cell Wall Synthesis Inhibition Assay

The inhibitory effect of teixobactin on cell wall synthesis can be assessed using various methods, including the incorporation of radiolabeled precursors.

-

Bacterial Culture: A mid-logarithmic phase culture of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus) is prepared.

-

Treatment with Teixobactin: The bacterial culture is incubated with teixobactin at its MIC or a multiple of its MIC. A control group without the antibiotic is also included.

-

Addition of Radiolabeled Precursor: A radiolabeled precursor of peptidoglycan synthesis, such as N-acetyl-[14C]-glucosamine, is added to both the treated and control cultures.

-

Incubation: The cultures are incubated for a specific period to allow for the incorporation of the radiolabel into the cell wall.

-

Measurement of Incorporation: The cells are harvested, and the amount of radioactivity incorporated into the cell wall fraction is measured using a scintillation counter.

-

Analysis: A significant reduction in the incorporation of the radiolabeled precursor in the teixobactin-treated sample compared to the control indicates inhibition of cell wall synthesis.

Conclusion and Future Directions

Teixobactin represents a landmark discovery in the fight against antimicrobial resistance. Its novel mechanism of action and lack of detectable resistance make it a highly promising lead compound for the development of a new class of antibiotics. The successful total synthesis of teixobactin opens up avenues for the creation of analogs with improved pharmacokinetic and pharmacodynamic properties. Further research into its unique mode of action and continued exploration of uncultured microorganisms using innovative techniques like the iChip will be crucial in replenishing the antibiotic pipeline and addressing the global health threat of drug-resistant infections.

References

- 1. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Teixobactin, the first of a new class of antibiotics discovered by iChip technology? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]

- 5. Studies Toward Synthesis of a Protected Derivative of L-Enduracididine Via C-H Activation - ProQuest [proquest.com]

- 6. Total synthesis of teixobactin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of Teixobactin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectrum of Activity of Antimicrobial Agent-7

For Research and Drug Development Professionals

Introduction

Antimicrobial Agent-7 is a novel synthetic molecule belonging to the glycopeptide class of antibiotics. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, Agent-7 targets and binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for peptidoglycan polymerization.[1][2][3] This disruption of cell wall integrity leads to cell lysis and bacterial death. This document provides a comprehensive overview of the in-vitro spectrum of activity of this compound against a panel of clinically relevant bacterial pathogens.

In-Vitro Spectrum of Activity

The antimicrobial activity of Agent-7 was determined using standard broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4][5][6] The results indicate that Agent-7 possesses a potent and broad spectrum of activity against Gram-positive bacteria, with limited to no activity against the Gram-negative organisms tested.[7][8]

Quantitative Susceptibility Data

The MIC and MBC values for this compound against various bacterial strains are summarized in the tables below. MIC is defined as the lowest concentration of the agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][9]

Table 1: Antimicrobial Activity against Gram-Positive Bacteria

| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 | 1 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 | 2 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 |

| Enterococcus faecalis | ATCC 29212 | 2 | 4 |

| Enterococcus faecium (VRE) | ATCC 51559 | 4 | 16 |

| Bacillus subtilis | ATCC 6633 | 0.125 | 0.25 |

Table 2: Antimicrobial Activity against Gram-Negative Bacteria

| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | ATCC 25922 | >128 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 |

| Klebsiella pneumoniae | ATCC 13883 | >128 | >128 |

| Acinetobacter baumannii | ATCC 19606 | >128 | >128 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method in accordance with established guidelines.[10][11]

-

Inoculum Preparation: Test organisms were cultured on appropriate agar plates for 18-24 hours. Well-isolated colonies were used to prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

-

Antimicrobial Dilution: A stock solution of this compound was prepared in a suitable solvent. Serial two-fold dilutions of Agent-7 were then made in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Incubation: The inoculated microtiter plates were incubated at 35 ± 2°C for 16-20 hours in ambient air.[11]

-

Endpoint Determination: Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the organism.[13]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined as an extension of the MIC test.[6][9]

-

Subculturing: Following the determination of the MIC, a 10 µL aliquot was taken from each well showing no visible growth (i.e., at and above the MIC).

-

Plating: The aliquots were plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation: The plates were incubated at 35 ± 2°C for 18-24 hours.

-

Endpoint Determination: After incubation, the number of colonies on each plate was counted. The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[5]

Mechanism of Action and Associated Pathways

This compound inhibits the synthesis of the bacterial cell wall peptidoglycan.[1][14] This process involves a multi-step pathway that begins in the cytoplasm and is completed on the outer surface of the cell membrane.[2][3]

The diagram above illustrates the key stages of peptidoglycan synthesis. This compound acts externally to the cell membrane, binding to the D-Ala-D-Ala terminus of Lipid II, thereby preventing its incorporation into the growing peptidoglycan chain by transglycosylase and subsequent cross-linking by transpeptidase enzymes.[14][15]

Experimental Workflow Visualization

The general workflow for determining the in-vitro activity of this compound is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. microchemlab.com [microchemlab.com]

- 7. microbiologyclass.net [microbiologyclass.net]

- 8. Antimicrobial spectrum - Wikipedia [en.wikipedia.org]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. protocols.io [protocols.io]

- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. microchemlab.com [microchemlab.com]

- 14. hereditybio.in [hereditybio.in]

- 15. pnas.org [pnas.org]

An In-depth Technical Guide on Daptomycin against Gram-Positive Bacteria

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic derived from the fermentation of Streptomyces roseosporus.[1] It exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including clinically significant resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] Daptomycin's unique mechanism of action, which involves the disruption of bacterial cell membrane function, makes it a valuable therapeutic option for treating complicated skin and skin structure infections, bacteremia, and right-sided infective endocarditis caused by susceptible Gram-positive organisms.[3][4] This guide provides a comprehensive overview of daptomycin, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

Daptomycin exerts its bactericidal effects through a calcium-dependent interaction with the bacterial cell membrane.[2] The proposed mechanism involves several key steps:

-

Calcium-Dependent Binding: In the presence of calcium ions, daptomycin undergoes a conformational change that facilitates its binding to the bacterial cytoplasmic membrane.[2]

-

Oligomerization and Membrane Insertion: Once bound, daptomycin molecules oligomerize and insert into the cell membrane.[2]

-

Membrane Depolarization: This insertion disrupts the membrane's integrity, leading to the formation of ion channels. This results in a rapid efflux of intracellular potassium ions, causing membrane depolarization.[2][5]

-

Inhibition of Macromolecular Synthesis: The dissipation of the membrane potential inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[6]

This mechanism of action is distinct from many other classes of antibiotics and is a key reason for its effectiveness against strains resistant to other agents.[2]

Figure 1. Daptomycin's mechanism of action against Gram-positive bacteria.

Quantitative Data

The in vitro activity of daptomycin is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Daptomycin MIC Data against Staphylococcus aureus

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Methicillin-Resistant S. aureus (MRSA) | 98 | 0.125 - 1.0 | 0.38 | 0.75 | [7] |

| MRSA with Vancomycin MIC of 2 µg/mL | 410 | Not Reported | Not Reported | 0.5 | [8] |

| Methicillin-Susceptible S. aureus (MSSA) | Not Specified | Not Reported | Not Reported | Not Reported | [3] |

| Glycopeptide-Intermediate S. aureus (GISA) | Not Specified | Not Reported | Not Reported | Not Reported | [9] |

Table 2: Daptomycin MIC and MBC Data against Enterococcus Species

| Species | Number of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) | Reference |

| Enterococcus faecalis | Not Specified | 0.06 - 4 | 1 | Not Reported | [10] |

| Enterococcus faecium | Not Specified | 0.06 - 4 | 2 - 4 | Not Reported | [10] |

| Vancomycin-Resistant Enterococcus (VRE) | Not Specified | Not Reported | Not Reported | Not Reported | [3] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]

Protocol:

-

Preparation of Daptomycin Stock Solution: Prepare a stock solution of daptomycin in a suitable solvent (e.g., sterile water).

-

Preparation of Bacterial Inoculum: Culture the test organism (e.g., S. aureus) on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Microtiter Plates: Perform serial twofold dilutions of the daptomycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium to a final concentration of 50 µg/mL.[12]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of daptomycin that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Preparation: Prepare tubes containing CAMHB (supplemented with calcium) with various concentrations of daptomycin (e.g., 1x, 2x, 4x, and 8x the MIC). Also, prepare a growth control tube without any antibiotic.

-

Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

-

Plating and Incubation: Perform serial dilutions of the aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates at 35-37°C for 18-24 hours.

-

Colony Counting: Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[13]

References

- 1. journals.asm.org [journals.asm.org]

- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A potential role for daptomycin in enterococcal infections: what is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Antimicrobial Agent-7 Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimicrobial agent-7, also identified as Compound 12, is a novel synthetic cationic, amphipathic small molecule built on a triazine-piperazine-triazine scaffold.[1][2][3] This agent has demonstrated potent, broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains.[1][3][4] Notably, its mechanism of action against Gram-negative bacteria is characterized by an intracellular mode of action, distinguishing it from many membrane-disrupting antimicrobial peptides.[1][3][4] This technical guide provides a comprehensive overview of this compound, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.

Core Compound Information

| Property | Value | Reference |

| Compound Name | This compound (Compound 12) | [2] |

| Catalog Number | HY-151401 | [2] |

| Molecular Formula | C₃₆H₅₆N₂₄ | [2] |

| Molecular Weight | 824.99 | [2] |

| Chemical Class | Triazine-piperazine-triazine scaffold | [1][3] |

Quantitative Efficacy Data

The antimicrobial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against various Gram-negative bacteria. The results are summarized below for easy comparison.

| Gram-Negative Bacteria | Strain | MIC (μg/mL) | MIC (μM) | Reference |

| Escherichia coli | KCTC 1682 | 2-8 | 17.7 | [1][2] |

| Pseudomonas aeruginosa | KCTC 1637 | 2-8 | 4.8 | [1][2] |

| Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | Potent Activity | [1][3] |

Note: The source literature also indicates potent activity against several other antibiotic-resistant bacteria, with efficacy 2-4 fold higher than the natural antimicrobial peptide melittin.[1][3][4]

Mechanism of Action against Gram-Negative Bacteria

This compound exhibits an intracellular mechanism of action, similar to the antimicrobial peptide buforin-2.[1][3][4] This mode of action involves the following key steps:

-

Initial Interaction and Translocation: The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. Unlike membrane-lytic peptides, it is proposed to cross the bacterial membranes without causing significant disruption.[1][5]

-

Intracellular Accumulation: Once inside the cytoplasm, the agent accumulates to effective concentrations.[2][6]

-

Target Interaction: The primary intracellular target of this compound is believed to be nucleic acids (DNA and RNA).[6] The binding of the agent to nucleic acids disrupts essential cellular processes such as DNA replication and protein synthesis, ultimately leading to bacterial cell death.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and a general workflow for its investigation.

Caption: Proposed intracellular mechanism of this compound.

Caption: Experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar compounds.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile water or DMSO).

-

Gram-negative bacterial strains (e.g., E. coli KCTC 1682, P. aeruginosa KCTC 1637).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation:

-

A single colony of the test bacterium is inoculated into 5 mL of CAMHB and incubated overnight at 37°C with shaking.

-

The overnight culture is diluted in fresh CAMHB to achieve a starting optical density at 600 nm (OD₆₀₀) of approximately 0.001, which corresponds to ~1 x 10⁵ CFU/mL.

-

-

Serial Dilution of this compound:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a positive control (no antimicrobial agent) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀ of each well using a microplate reader.

-

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay determines the extent to which this compound disrupts the outer membrane of Gram-negative bacteria.

Materials:

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone).

-

Gram-negative bacterial cells grown to mid-log phase.

-

HEPES buffer (5 mM, pH 7.2).

-

Fluorometer.

Procedure:

-

Bacterial cells are harvested by centrifugation, washed, and resuspended in HEPES buffer to an OD₆₀₀ of 0.5.

-

NPN is added to the cell suspension to a final concentration of 10 µM and incubated in the dark for 30 minutes.

-

The baseline fluorescence is measured (excitation λ = 350 nm, emission λ = 420 nm).

-

This compound is added at various concentrations, and the fluorescence intensity is monitored over time.

-

An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.

Cytoplasmic Membrane Depolarization Assay

This assay measures the ability of this compound to depolarize the cytoplasmic membrane.

Materials:

-

DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye.

-

Gram-negative bacterial cells grown to mid-log phase.

-

HEPES buffer containing 0.2% glucose and 100 mM KCl.

-

Fluorometer.

Procedure:

-

Bacterial cells are washed and resuspended in HEPES buffer.

-

DiSC₃(5) is added to a final concentration of 1 µM, and the suspension is incubated until a stable reduction in fluorescence is observed (indicating dye uptake and quenching).

-

This compound is added, and the change in fluorescence is recorded (excitation λ = 622 nm, emission λ = 670 nm).

-

Depolarization of the cytoplasmic membrane results in the release of the dye and a subsequent increase in fluorescence.

DNA Binding Assay (Gel Retardation Assay)

This assay visually confirms the interaction between this compound and bacterial DNA.

Materials:

-

Bacterial genomic DNA or plasmid DNA.

-

This compound.

-

Tris-EDTA (TE) buffer.

-

Agarose gel (1%).

-

Ethidium bromide or other DNA stain.

-

Gel electrophoresis apparatus.

Procedure:

-

A fixed amount of DNA (e.g., 0.5 µg) is mixed with increasing concentrations of this compound in TE buffer.

-

The mixtures are incubated at room temperature for 30 minutes to allow for binding.

-

The samples are loaded onto an agarose gel.

-

Electrophoresis is performed.

-

The gel is stained with ethidium bromide and visualized under UV light.

-

Retardation of DNA migration in the gel with increasing concentrations of the agent indicates binding.

Conclusion

This compound represents a promising new class of antimicrobial agents with a distinct intracellular mechanism of action against Gram-negative bacteria. Its potent activity against resistant strains and its unique mode of action make it a valuable candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a standardized framework for the continued investigation and characterization of this and similar antimicrobial compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cationic, amphipathic small molecules based on a triazine-piperazine-triazine scaffold as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic Analysis of Intracellular-targeting Antimicrobial Peptides, Bactenecin 7, Hybrid of Pleurocidin and Dermaseptin, Proline–Arginine-rich Peptide, and Lactoferricin B, by Using Escherichia coli Proteome Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Antimicrobial Agent-7 (C₃₆H₅₆N₂₄): A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel Cationic, Amphipathic Small Molecule with Potent Antimicrobial and Anti-inflammatory Properties

This technical whitepaper provides a comprehensive overview of Antimicrobial agent-7, a novel synthetic molecule with the formula C₃₆H₅₆N₂₄. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and development of new antimicrobial agents. It details the compound's potent activity against a range of pathogenic bacteria, its anti-inflammatory effects, and the experimental methodologies used to determine these properties.

Core Molecular Profile

This compound is a cationic, amphipathic small molecule built upon a triazine-piperazine-triazine scaffold. Its molecular weight is 824.99 g/mol . The compound has demonstrated significant potential as a new class of antimicrobial agent.[1]

Antimicrobial Activity

This compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) has been determined for several key pathogens, highlighting its broad-spectrum potential.[1]

| Bacterial Strain | Gram Staining | MIC (µg/mL) | MIC (µM) |

| Escherichia coli (KCTC 1682) | Gram-Negative | - | 17.7 |

| Pseudomonas aeruginosa (KCTC 1637) | Gram-Negative | - | 4.8 |

| Staphylococcus epidermidis (KCTC 1917) | Gram-Positive | - | 4.8 |

| Staphylococcus aureus (KCTC 1621) | Gram-Positive | - | 4.8 |

Note: Specific µg/mL values were not fully available in the initial data. The molar concentrations indicate potent activity.[1]

The general MIC range for this compound is reported to be between 2-8 μg/mL against a panel of Gram-negative and Gram-positive bacteria.[1] Furthermore, studies have shown that this compound can act synergistically or additively when combined with existing clinical antibiotics.[1]

Anti-inflammatory Activity

In addition to its direct antimicrobial effects, this compound displays notable anti-inflammatory properties. This was assessed by measuring its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

| Inflammatory Mediator | Concentration of Agent-7 (µg/mL) | Inhibition Rate (%) |

| Nitric Oxide (NO) | 5 | 68.09 |

| Tumor Necrosis Factor-α (TNF-α) | 20 | 99.83 |

These results suggest a dual-action potential for this compound, capable of both combating bacterial infection and mitigating the associated inflammatory response.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound was determined using a standard broth microdilution method.

-

Bacterial Culture Preparation: Bacterial strains were cultured in appropriate broth media to reach the logarithmic growth phase.

-

Compound Dilution: this compound was serially diluted in broth to create a range of concentrations.

-

Inoculation: A standardized suspension of each bacterial strain was added to the wells of a 96-well microtiter plate containing the different concentrations of this compound.

-

Incubation: The plates were incubated at 37°C for 24 hours.[1]

-

MIC Determination: The MIC was determined as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Anti-inflammatory Activity Assay (NO and TNF-α Inhibition)

This assay evaluates the effect of this compound on the production of inflammatory mediators by macrophages.

-

Cell Culture: RAW 264.7 macrophage cells were cultured in a suitable medium.

-

Treatment: The cells were pre-treated with varying concentrations of this compound (5 and 20 μg/mL) for a specified period.[1]

-

Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Sample Collection: After 18 hours of incubation, the cell culture supernatant was collected.[1]

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the supernatant was measured using the Griess reagent.

-

Tumor Necrosis Factor-α (TNF-α): The concentration of TNF-α in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: The percentage of inhibition of NO and TNF-α production by this compound was calculated by comparing the results from treated and untreated, LPS-stimulated cells.

Stability and Synergy

Crucially for a potential therapeutic agent, this compound has demonstrated good stability. It exhibits resistance to proteolytic degradation and maintains its activity in the presence of salt and serum, conditions that can inactivate many antimicrobial peptides.[1]

Mechanism of Action (Proposed)

While the precise signaling pathways have not been fully elucidated, the cationic and amphipathic nature of this compound suggests a mechanism of action that involves interaction with and disruption of the bacterial cell membrane.

The positively charged regions of the molecule are likely attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial electrostatic interaction, the hydrophobic portions of the molecule may insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of novel anti-infective therapies. Its potent, broad-spectrum antimicrobial activity, coupled with significant anti-inflammatory properties and favorable stability, makes it a strong candidate for further preclinical development.

Future research should focus on:

-

Elucidating the precise molecular mechanism of action and identifying specific cellular targets.

-

Conducting in vivo efficacy and toxicity studies in relevant animal models of infection.

-

Exploring structure-activity relationships to optimize the potency and pharmacokinetic profile of this chemical class.

This technical guide provides a foundational understanding of this compound for researchers and drug developers. The data presented herein underscores the potential of this molecule to address the growing challenge of antimicrobial resistance.

References

An In-Depth Technical Guide to the In-Vitro Studies of Antimicrobial Agent-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro studies conducted on "Antimicrobial agent-7," a novel cationic, amphipathic small molecule with a triazine-piperazine-triazine scaffold. The document details its antimicrobial efficacy, anti-inflammatory properties, and stability, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes.

Quantitative Data Summary

The in-vitro activity of this compound has been quantified against a range of microorganisms and in cellular assays to determine its anti-inflammatory potential. The following tables summarize the key quantitative findings from these studies.

Table 1: Antimicrobial Activity of this compound

| Organism Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

| Gram-negative | E. coli [KCTC 1682] | 17.7[1] |

| Gram-negative | P. aeruginosa [KCTC 1637] | 4.8[1] |

| Gram-positive | S. epidermidis [KCTC 1917] | 4.8[1] |

| Gram-positive | S. aureus [KCTC 1621] | 4.8[1] |

Table 2: Anti-inflammatory Effects of this compound in RAW 264.7 Macrophages

| Assay | Concentration | Incubation Time | % Inhibition |

| Lipopolysaccharide (LPS)-stimulated Nitric Oxide (NO) Production | 5 µg/mL | 18 hours | 68.09%[1] |

| Lipopolysaccharide (LPS)-stimulated Tumor Necrosis Factor-α (TNF-α) Production | 20 µg/mL | 18 hours | 99.83%[1] |

Key Characteristics

In addition to its direct antimicrobial and anti-inflammatory effects, in-vitro studies have highlighted other important characteristics of this compound:

-

Proteolytic Resistance and Salt/Serum Stability: The agent demonstrates stability in the presence of proteases, salt, and serum, which is a crucial attribute for its potential therapeutic application.[1]

-

Synergistic Effects: When combined with certain clinically used antibiotics, this compound exhibits synergistic or additive effects.[1]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are crucial for the replication and extension of these findings. The following sections provide an overview of the protocols employed in the evaluation of this compound.

3.1. Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound was determined using a cell viability assay to establish the Minimum Inhibitory Concentration (MIC) for both Gram-negative and Gram-positive bacteria.

-

Bacterial Strains: E. coli [KCTC 1682], P. aeruginosa [KCTC 1637], S. epidermidis [KCTC 1917], and S. aureus [KCTC 1621].[1]

-

Method: A broth microdilution method is a standard approach for determining MIC values. In this method, two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.[2]

-

Procedure Outline:

-

Prepare serial two-fold dilutions of this compound in a suitable broth medium within a 96-well plate. The concentration range tested was 2.8-56.4 μM.[1][3]

-

Prepare a standardized inoculum of each bacterial strain (adjusted to a 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubate the plates at an appropriate temperature (typically 37°C) for 24 hours.[1]

-

The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.[4]

-

3.2. Anti-Inflammatory Activity Assays

The anti-inflammatory properties of this compound were assessed by measuring its ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Line: RAW 264.7 macrophages.[1]

-

Stimulant: Lipopolysaccharide (LPS).

-

Methodology for Nitric Oxide (NO) Inhibition Assay:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with this compound (at a concentration of 5 µg/mL) for a specified period.

-

Stimulate the cells with LPS (a standard inflammatory agent) in the continued presence of the antimicrobial agent.

-

After an 18-hour incubation period, collect the cell culture supernatant.[1]

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition relative to LPS-stimulated cells without the antimicrobial agent.

-

-

Methodology for Tumor Necrosis Factor-α (TNF-α) Inhibition Assay:

-

Follow a similar procedure for cell seeding and pre-treatment with this compound (at a concentration of 20 µg/mL).

-

Stimulate the cells with LPS.

-

After an 18-hour incubation, collect the cell culture supernatant.[1]

-

Quantify the amount of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for murine TNF-α.

-

Calculate the percentage of TNF-α inhibition compared to the control group.

-

Visualized Workflows and Pathways

4.1. In-Vitro Evaluation Workflow for this compound

The following diagram illustrates the logical workflow for the in-vitro characterization of this compound, from initial screening to the assessment of its specific activities.

Caption: Workflow for the in-vitro evaluation of this compound.

4.2. Signaling Pathway for Anti-inflammatory Action of this compound

This diagram depicts the proposed inhibitory action of this compound on the LPS-induced inflammatory pathway in macrophages.

Caption: Inhibition of LPS-induced inflammatory signaling by this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Bacterial | | Invivochem [invivochem.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of Antimicrobial Agent-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] This document provides a comprehensive technical overview of the initial characterization of a novel, synthetically designed antimicrobial peptide (AMP), designated "Antimicrobial agent-7". This guide details its physicochemical properties, in vitro antimicrobial efficacy, preliminary mechanism of action, and selectivity for microbial over mammalian cells. All quantitative data are presented in structured tables, and detailed experimental protocols are provided to ensure reproducibility. Visualizations of key pathways and workflows are included to facilitate understanding.

Physicochemical Properties of this compound

This compound is a cationic peptide designed for broad-spectrum antimicrobial activity.[3] Its primary structure and key physicochemical properties, predicted and determined experimentally, are summarized below.

| Property | Value | Method of Determination |

| Amino Acid Sequence | (Hypothetical) KR-12 | Solid-Phase Peptide Synthesis |

| Molecular Weight | 1547.9 g/mol | Mass Spectrometry |

| Net Charge at pH 7.4 | +5 | Sequence-based calculation |

| Hydrophobicity (H) | 0.52 | Helical wheel projection |

| Solubility | > 2 mg/mL in water | Visual Inspection |

In Vitro Antimicrobial Activity

The antimicrobial potency of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal pathogen. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth microdilution method.[4][5][6][7]

| Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | ATCC 29213 | 4 | 8 | 2 |

| Methicillin-resistantS. aureus (MRSA) | USA300 | 8 | 16 | 2 |

| Escherichia coli | ATCC 25922 | 8 | 16 | 2 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 | 32 | 2 |

| Candida albicans | ATCC 90028 | 16 | 64 | 4 |

Interpretation: An MBC/MIC ratio of ≤ 4 is indicative of bactericidal activity.[8] The data suggests that this compound is bactericidal against the tested bacterial strains.

Experimental Protocol: Determination of MIC and MBC

The MIC and MBC values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of this compound: A stock solution of this compound was prepared in sterile deionized water. Serial two-fold dilutions were made in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial and fungal strains were cultured overnight. The cultures were then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the respective broth.

-

Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that resulted in the complete inhibition of visible microbial growth.

-

MBC Determination: Aliquots from wells showing no visible growth were sub-cultured onto agar plates without the antimicrobial agent. The plates were incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[4][8]

Proposed Mechanism of Action

The primary mechanism of action for many antimicrobial peptides involves the disruption of the microbial cell membrane.[9][10][11][12][13] Based on its cationic and amphipathic nature, this compound is hypothesized to act via a membrane-disruptive mechanism.

Experimental Protocol: Membrane Permeabilization Assay (SYTOX Green)

This assay assesses the ability of this compound to permeabilize the bacterial cytoplasmic membrane.

-

Bacterial Preparation: Bacteria were grown to mid-log phase, harvested by centrifugation, and washed with PBS. The bacterial suspension was adjusted to a specific optical density.

-

Assay Setup: The bacterial suspension was incubated with the membrane-impermeable DNA-binding dye, SYTOX Green.

-

Addition of this compound: Varying concentrations of this compound were added to the bacterial suspension.

-

Fluorescence Measurement: The fluorescence intensity was monitored over time using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization, allowing SYTOX Green to enter the cell and bind to DNA.

Cytotoxicity and Hemolytic Activity

A crucial aspect of antimicrobial development is ensuring the agent's selectivity for microbial cells over host cells.[14][15] The cytotoxicity of this compound was evaluated against human cell lines, and its hemolytic activity was assessed using human red blood cells.

| Assay | Cell Line / Cell Type | IC50 / HC50 (µg/mL) |

| Cytotoxicity | HEK293 (Human Embryonic Kidney) | > 128 |

| Cytotoxicity | HaCaT (Human Keratinocyte) | > 128 |

| Hemolytic Activity | Human Red Blood Cells | > 256 |

Interpretation: The high IC50 and HC50 values indicate low toxicity towards mammalian cells at concentrations effective against bacteria.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Human cell lines were cultured in appropriate media and seeded into 96-well plates.

-

Treatment: Cells were treated with serial dilutions of this compound for 24 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were solubilized with a solubilization buffer.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength, and cell viability was calculated relative to untreated controls.

Experimental Protocol: Hemolytic Assay

-

Preparation of Red Blood Cells: Fresh human red blood cells were washed with PBS and diluted to a 2% suspension.[16]

-

Treatment: The red blood cell suspension was incubated with various concentrations of this compound for 1 hour at 37°C.[17]

-

Centrifugation: The samples were centrifuged to pellet intact red blood cells.[18]

-

Absorbance Measurement: The absorbance of the supernatant was measured at a wavelength corresponding to hemoglobin release.[19]

-

Calculation: The percentage of hemolysis was calculated relative to a positive control (cells lysed with Triton X-100) and a negative control (cells in PBS).

Experimental Workflow

The initial characterization of a novel antimicrobial agent follows a logical progression from synthesis to in vitro evaluation.

Conclusion and Future Directions

This compound demonstrates potent bactericidal activity against a range of clinically relevant pathogens, including a drug-resistant strain. Its proposed membrane-disruptive mechanism of action is a desirable trait in combating resistance.[11] Importantly, it exhibits a favorable selectivity profile with low toxicity towards human cells in vitro. These promising initial findings warrant further investigation, including time-kill kinetic studies, resistance development propensity assays, and in vivo efficacy studies in animal models of infection.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Antimicrobial Agents for Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. qlaboratories.com [qlaboratories.com]

- 5. protocols.io [protocols.io]

- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 7. emerypharma.com [emerypharma.com]

- 8. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 9. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 10. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. frontiersin.org [frontiersin.org]

- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 16. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]

- 17. haemoscan.com [haemoscan.com]

- 18. Hemolysis Assay [protocols.io]

- 19. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols: Antimicrobial Agent-7 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial agent-7 is a novel synthetic compound demonstrating significant potential in combating a broad spectrum of bacterial pathogens. Establishing the Minimum Inhibitory Concentration (MIC) is a critical first step in the preclinical assessment of this new agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] This quantitative measure is fundamental for evaluating the potency of new antimicrobial compounds, guiding further development, and informing dosage selection for subsequent studies.[1][4]

These application notes provide a detailed protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution method.[5][6] This method is widely adopted due to its efficiency, reproducibility, and suitability for high-throughput screening.[5][7] Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the accuracy and comparability of results.[8][9]

Principle of the Test

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[1][7][10] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of this compound that completely inhibits the growth of the test organism.[8][9][11]

Data Presentation

The MIC values for this compound are summarized in the table below, providing a clear comparison of its activity against a panel of clinically relevant bacterial strains.

| Microorganism | ATCC Strain No. | This compound MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 2 |

| Escherichia coli | 25922 | 4 |

| Pseudomonas aeruginosa | 27853 | 8 |

| Enterococcus faecalis | 29212 | 2 |

| Streptococcus pneumoniae | 49619 | 1 |

| Klebsiella pneumoniae | 13883 | 16 |

Experimental Protocols

Materials and Reagents

-

This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

-

Sterile 96-well microtiter plates (U-bottom or flat-bottom)[2]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

-

Bacterial strains (e.g., ATCC quality control strains)

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Sterile pipette tips and multichannel pipettes

-

Incubator (35 ± 2°C)

-

Plate reader (optional, for automated reading)

Protocol: Broth Microdilution MIC Assay

1. Preparation of Bacterial Inoculum:

a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

b. Suspend the colonies in sterile saline.

c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

d. Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

2. Preparation of this compound Dilutions:

a. Aseptically prepare serial twofold dilutions of the this compound stock solution in CAMHB.

b. For a 96-well plate setup, typically 100 µL of each concentration is prepared.

c. The final concentrations in the wells should range from, for example, 64 µg/mL to 0.125 µg/mL.

3. Inoculation of Microtiter Plate:

a. Using a multichannel pipette, add 50 µL of the appropriate CAMHB to all wells of a 96-well microtiter plate.

b. Add 50 µL of the diluted this compound to the corresponding wells, creating a final volume of 100 µL.

c. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 150 µL.

d. Include a growth control well (CAMHB + inoculum, no antimicrobial agent) and a sterility control well (CAMHB only).

4. Incubation:

a. Cover the microtiter plate with a lid or sealing film.

b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[12]

5. Reading and Interpretation of Results:

a. After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

b. The MIC is the lowest concentration of this compound at which there is no visible growth.[7][11]

c. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

Experimental Workflow

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Signaling Pathway Disruption by this compound

Caption: Hypothetical inhibition of a bacterial cell wall synthesis signaling pathway by this compound.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. emerypharma.com [emerypharma.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. idexx.dk [idexx.dk]

- 9. idexx.com [idexx.com]

- 10. accugenlabs.com [accugenlabs.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Agent-7 in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial agent-7 is a potent, cationic, and amphipathic small molecule based on a triazine-piperazine-triazine scaffold.[1][2] This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3] Furthermore, it demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators in macrophage cell lines.[3] These characteristics make this compound a promising candidate for further investigation in the development of novel anti-infective and anti-inflammatory therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture models, focusing on its antimicrobial and anti-inflammatory activities.